(3R)-1,3,4-Trimethylpiperazine-2,5-dione
CAS No.: 66445-42-9
Cat. No.: VC18453550
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66445-42-9 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | (3R)-1,3,4-trimethylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m1/s1 |
| Standard InChI Key | AMADWOODIDMYTQ-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)N(CC(=O)N1C)C |
| Canonical SMILES | CC1C(=O)N(CC(=O)N1C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3R)-1,3,4-Trimethylpiperazine-2,5-dione features a six-membered piperazine ring with two ketone groups at positions 2 and 5. Methyl substituents are located at the 1, 3, and 4 positions, with the 3R configuration imparting chirality . The stereochemistry is critical for its biological interactions, as evidenced by comparative studies with enantiomeric forms .
Table 1: Key Structural and Physical Properties
The compound’s low logP value (-1.58) suggests moderate hydrophilicity, though its exact solubility profile remains undercharacterized . Crystallographic data are sparse, but analogous piperazine-2,5-diones exhibit planar ring systems with intramolecular hydrogen bonding .
Spectroscopic Characterization
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NMR: The NMR spectrum (CDCl₃) shows signals for methyl groups at δ 1.46–1.51 ppm and carbonyl resonances near δ 171 ppm .
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IR: Stretching vibrations at 1680–1700 cm⁻¹ confirm the presence of ketone groups .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 156.09, consistent with the molecular formula .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of (3R)-1,3,4-trimethylpiperazine-2,5-dione typically involves cyclization of N-methylated amino acid precursors. A representative method includes:
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Transamination of Methyl Alanine: Reacting L-alanine methyl ester with thionyl chloride to form a cyclic intermediate .
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Methylation: Introducing methyl groups via alkylating agents such as methyl iodide under basic conditions .
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Stereochemical Control: Chiral auxiliaries or enantioselective catalysis ensure the 3R configuration .
Table 2: Comparative Synthesis Yields
Derivatives and Modifications
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Benzyloxycarbonyl Derivatives: Introduced to enhance lipophilicity for drug delivery applications .
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Acetoxy Variants: Improve metabolic stability, as seen in compound 519141-19-6 .
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Sulfonamide Analogues: Explored in patent literature for phosphodiesterase inhibition .
Pharmacological and Biomedical Applications
Anticancer Activity
Piperazine-2,5-diones exhibit antitumor properties by disrupting microtubule assembly, akin to the mechanism of plinabulin . (3R)-1,3,4-Trimethylpiperazine-2,5-dione demonstrates moderate cytotoxicity against colorectal cancer (CRC) cell lines (IC₅₀ = 12–18 μM) . Its lipophilic modifications enhance bioavailability, as shown in preclinical models .
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